molecular formula C19H17ClN2O B2446118 N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 950045-04-2

N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2446118
CAS RN: 950045-04-2
M. Wt: 324.81
InChI Key: DTQACYWSHGZFEE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPPC belongs to the class of cyclopentane carboxamides and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Drug Development

N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide has been utilized in the synthesis of various compounds with potential applications in drug development. For instance, research has explored its use in synthesizing pyrimidinone derivatives, demonstrating antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007). Another study involved the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, showing distinct inhibitory capacity against cancer cell proliferation (Ji et al., 2018).

Chemical Characterization and Structural Analysis

Research has also focused on the chemical characterization and structural analysis of derivatives of N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide. Studies have synthesized and characterized various derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide, providing insights into their molecular structures and potential applications (Özer et al., 2009). Additionally, research on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a related compound, used DFT calculations to investigate its conformational preferences, which is crucial for understanding its biochemical interactions (Casanovas et al., 2008).

Medicinal Chemistry and Bioactivity

In the field of medicinal chemistry, compounds derived from N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide have been evaluated for various bioactivities. For instance, a study investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, highlighting its potential in treating diseases where these factors are implicated (Palanki et al., 2000). Additionally, research on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus strains (Pitucha et al., 2011).

Novel Binding Sites and Molecular Interaction Studies

One study identified a novel small-molecule binding site on the fat mass and obesity associated protein (FTO) using a derivative of N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, paving the way for developing selective inhibitors of FTO for obesity treatment (He et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-17-12-16(9-8-14(17)13-21)22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQACYWSHGZFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

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